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Compound of Interest

Compound Name:
Pemetrexed disodium hemipenta

hydrate

Cat. No.: B15565035 Get Quote

This guide provides an objective comparison of published findings on Pemetrexed disodium
hemipenta hydrate, focusing on its analytical validation, pharmacokinetic equivalence to the

innovator product, and clinical efficacy. The information is intended for researchers, scientists,

and drug development professionals to support independent validation and further research.

Physicochemical and Stability Comparison
Pemetrexed disodium can exist in different hydrated forms, primarily as the hemipentahydrate

and the heptahydrate. While the innovator product, Alimta®, contains the heptahydrate form,

many generic versions utilize the hemipentahydrate.[1] Regulatory bodies like the European

Medicines Agency (EMA) have concluded that since the active substance is fully dissolved

during the manufacturing of the final intravenous solution, the initial polymorphic form does not

influence the product's performance.[2]

Stability studies have shown that the hemipentahydrate form can transform into the more

stable heptahydrate form under certain conditions, such as exposure to high humidity.[3][4]

Specifically, after 24 hours at 25°C and 80% relative humidity, the hemipentahydrate form

completely transformed to the heptahydrate form.[4] Despite this, stability studies on the

hemipentahydrate active substance have demonstrated a shelf-life of up to 36 months under

refrigerated conditions (5±3 °C).[2] For diluted intravenous solutions, pemetrexed has been

found to be chemically stable for at least 2 days at room temperature and for up to 31 days

when refrigerated.[5] However, one study noted the formation of microparticulates in PVC bags
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during extended refrigerated storage, suggesting a 24-hour limit for refrigerated storage is

advisable.[5] Another study determined a shelf life of 21 days at 2–8°C for pemetrexed

disodium in infusion bags, with the limiting factor being the increase in related substances.[6]

Table 1: Physicochemical and Stability Data Summary

Parameter
Pemetrexed
Disodium
Hemipentahydrate

Pemetrexed
Disodium
Heptahydrate

Notes

Hydrate Form 2.5 water molecules 7 water molecules

The innovator product

(Alimta®) is the

heptahydrate. Many

generics are the

hemipentahydrate.[1]

[2]

Hygroscopicity

Hygroscopic;

transforms to

heptahydrate at high

humidity.[3][4]

More stable hydrate

form.[3]

Hemipentahydrate

showed a 15.6%

mass increase after

24h at 25°C/80% RH.

[3]

API Stability
Stable for up to 36

months at 5±3 °C.[2]

Data not specified in

the provided results.

Stability is dependent

on storage conditions.

Solution Stability

(Diluted)

Chemically stable for

≥48h at 23°C and for

up to 31 days at 4°C.

[5]

Data not specified in

the provided results.

Particulate formation

may occur in PVC

bags with extended

refrigerated storage.

[5]

Analytical Method Validation: RP-HPLC
The quantification of Pemetrexed disodium hemipenta hydrate in active pharmaceutical

ingredients (API) and formulations is commonly performed using Reverse-Phase High-

Performance Liquid Chromatography (RP-HPLC). Multiple studies have validated this

methodology according to the International Council on Harmonisation (ICH) guidelines.
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Table 2: Comparison of Validated RP-HPLC Methods

Parameter Method 1 Method 2

Column
Zorbax SB C8, 4.6 x 150mm,

3.5µm

Kromasil C18, 250 x 4.6 mm, 5

µm

Mobile Phase
0.17% glacial acetic acid (pH

5.3) and acetonitrile (89:11)

20 mM dibasic phosphate

buffer (pH 6.5) and acetonitrile

(88:12)

Flow Rate 2.0 mL/min Not Specified

Detection UV/PDA UV at 225 nm

Linearity (Correlation

Coefficient)
0.99992 0.999

Precision (%RSD)

Overall %RSD of 0.22 for

repeatability and intermediate

precision.

Intra-day: 0.21-0.68; Inter-day:

0.44-0.88

LOD Not Specified 0.445 µg/ml

LOQ Not Specified 1.348 µg/ml

Experimental Protocol: RP-HPLC Method Validation
(Method 1)
This protocol is a summary of a validated method for the quantitative analysis of Pemetrexed

Disodium Hemipentahydrate (PDH).

1. Chromatographic Conditions:

Instrument: High-Performance Liquid Chromatograph with a UV/PDA detector.
Column: Zorbax SB C8, 4.6 x 150mm, 3.5µm.
Mobile Phase: A homogenous mixture of 0.17% glacial acetic acid (adjusted to pH 5.3) and
acetonitrile in a ratio of 89:11.
Flow Rate: 2.0 mL/min.
Column Temperature: 30°C.
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Injection Volume: 20.0 µL.

2. Validation Parameters:

Linearity: Assessed over a specified concentration range, with a correlation coefficient of
0.99992.
Precision:
Repeatability: The %RSD was 0.09.
Intermediate Precision: The %RSD was 0.28.
Overall Precision: The overall %RSD for twelve test preparations was 0.22.
Robustness: The method was evaluated by intentionally altering experimental conditions
such as flow rate, column oven temperature, and mobile phase pH. The system suitability
criteria (tailing factor, theoretical plates, and %RSD) remained within acceptance limits.
Forced Degradation: The stability-indicating nature of the method was confirmed by
subjecting the drug to stress conditions (acid, alkali, oxidation) and demonstrating that the
degradation products were well-resolved from the main PDH peak.

Pharmacokinetic Equivalence
A comparative pharmacokinetic study was conducted in adult chemonaive patients with non-

small cell lung cancer to compare a generic pemetrexed formulation (Pemgem) with the

innovator product (Alimta).

Table 3: Pharmacokinetic Comparison of Pemetrexed Formulations

Parameter Pemgem (Generic) Alimta® (Innovator)

Mean AUC₀₋ᵢₙf (µg·h/mL) 218.2 ± 19.18 223.6 ± 34.24

Mean Cₘₐₓ (µg/mL) 119 ± 13.44 113 ± 7.26

Volume of Distribution (L) 17.5 27.6

Clearance (L/h) 4.2 4.72

Half-life (h) 4.3 4.83

The study concluded that the generic formulation, Pemgem, exhibited a similar

pharmacokinetic and safety profile to the innovator product, Alimta.[7]
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Experimental Protocol: Comparative Pharmacokinetic
Study
This protocol outlines the methodology used in the comparative pharmacokinetic study.[7]

1. Study Design:

A comparative study in adult chemonaive patients with adenocarcinoma stage III/IV non-
small cell lung cancer.
Forty-eight patients were enrolled and divided into two arms of 24 patients each.

2. Dosing and Administration:

All patients received 500 mg/m² of either Alimta® or Pemgem.
The drug was administered as a 10-minute intravenous infusion on day 1 of a 21-day cycle.

3. Pharmacokinetic Sampling:

Plasma samples were collected on day 1 of the first cycle to determine pemetrexed
concentrations.

4. Data Analysis:

The area under the concentration-time curve (AUC₀₋ᵢₙf) and the maximum plasma
concentration (Cₘₐₓ) were estimated using noncompartment analysis.
These pharmacokinetic parameters were then compared between the two treatment arms.

5. Efficacy and Safety Assessment:

Response rates and safety profiles were also compared between the two formulations.

Clinical Efficacy and Safety Comparison
A retrospective study compared the efficacy and safety of a generic pemetrexed with the

original formulation in patients with non-small cell lung cancer (NSCLC). After propensity score

matching to ensure comparability between the groups, the study found no significant

differences in efficacy or safety.
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Table 4: Clinical Efficacy and Safety of Generic vs. Original Pemetrexed in NSCLC (Post-

Matching)

Outcome
Generic
Pemetrexed (n=38)

Original
Pemetrexed (n=38)

P-value

Objective Response

Rate
26% (10/38) 32% (12/38) 0.723

Disease Control Rate 89% (34/38) 96% (36/38) 0.674

Incidence of Adverse

Events
47% (18/38) 24% (9/38) 0.055

Another retrospective study compared the preparation efficiency and therapeutic safety

between brand-name and generic pemetrexed. The study found that the preparation time was

significantly shorter for the generic product and that there were no new significant adverse

events after switching to the generic formulation.[1]

Mechanism of Action and Signaling Pathways
Pemetrexed is a multi-targeted antifolate agent. Its mechanism of action involves the inhibition

of several key enzymes required for the de novo synthesis of purine and pyrimidine

nucleotides, which are essential for DNA and RNA synthesis. This disruption of metabolic

processes ultimately leads to the inhibition of cell replication and apoptosis in cancer cells.

The primary enzymatic targets of pemetrexed are:

Thymidylate Synthase (TS)

Dihydrofolate Reductase (DHFR)

Glycinamide Ribonucleotide Formyltransferase (GARFT)

By inhibiting these enzymes, pemetrexed depletes the cellular pools of thymidine and purine

nucleotides, leading to S-phase arrest and subsequent apoptosis. The apoptotic signaling can

occur through both p53-dependent and p53-independent pathways.
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Caption: Pemetrexed inhibits key enzymes in nucleotide synthesis, leading to S-phase arrest

and apoptosis.
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Caption: Workflow for the comparative pharmacokinetic study of generic and innovator

pemetrexed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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